molecular formula C9H10O3S B177098 Phenylsulfonylacetone CAS No. 5000-44-2

Phenylsulfonylacetone

Cat. No. B177098
CAS RN: 5000-44-2
M. Wt: 198.24 g/mol
InChI Key: YBLGSNMIIPIRFC-UHFFFAOYSA-N
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Description

Phenylsulfonylacetone, also known as Benzenesulphonylacetone, is an active methylene compound . It has a linear formula of C6H5SO2CH2COCH3 . The CAS Number for Phenylsulfonylacetone is 5000-44-2 .


Synthesis Analysis

Phenylsulfonylacetone is used in the synthesis of 2,3,5-trisubstituted furans . It undergoes asymmetric reduction in the presence of fermenting bakers’ yeast to afford (S)- (+)-2-hydroxypropyl phenyl sulfone .


Molecular Structure Analysis

The molecular formula of Phenylsulfonylacetone is C9H10O3S . It has an average mass of 198.239 Da and a monoisotopic mass of 198.035065 Da .


Physical And Chemical Properties Analysis

Phenylsulfonylacetone has a molecular weight of 198.24 . It has a density of 1.228 g/cm3 . The melting point is 55-59 °C (lit.) . The boiling point is 371.7ºC at 760 mmHg .

Scientific Research Applications

1. Sulfonation of Polymers for Fuel Cell Membranes

Phenylsulfonylacetone plays a role in the modification of polymers, such as polysulfones, through sulfophenylation. This process involves attaching pendant sulfonated phenyl groups via ketone links, which enhances the polymer's applicability in proton-exchange-membrane fuel cells. For instance, sulfophenylated polysulfones show promise due to their high proton conductivity, a critical factor in fuel cell performance (Lafitte, Karlsson, & Jannasch, 2002).

2. Synthesis of Coumarin Derivatives

Phenylsulfonylacetone is utilized in the synthesis of coumarin derivatives through the oxidative cyclization of phenyl propiolates with sulfinic acids. This reaction is noteworthy for its wide functional group tolerance, good yields, and high regioselectivity, achieved under metal-free conditions and initiated by visible light (Yang et al., 2015).

3. Facilitating Dearomatizing Cyclization

Phenylsulfonylacetone aids in the dearomatizing cyclization of tethered organolithiums onto aromatic rings, a process crucial for creating new ring structures like tetrahydrofuran. This method is significant for its high diastereoselectivity and the ability to remove the sulfonyl group from cyclized products either oxidatively or reductively. This technique has been used in synthesizing structural analogues of complex molecules like podophyllotoxin (Clayden, Kenworthy, & Helliwell, 2003).

4. Condensation Reactions with Aryl Aldehydes

In chemical synthesis, phenylsulfonylacetone undergoes condensation reactions with aryl aldehydes, leading to the formation of corresponding vinyl sulfones. This reaction displays trends where electron-deficient aryl aldehydes outperform electron-rich counterparts, indicating its potential in various synthetic applications (Forbes et al., 2015).

5. Synthesis of Difluoromethyl Alcohols

Phenylsulfonylacetone is involved in the nucleophilic difluoromethylation of carbonyl compounds, which includes both enolizable and non-enolizable aldehydes and ketones. This synthesis utilizes difluoromethyl phenyl sulfone, acting as a difluoromethyl anion equivalent, which is crucial in the preparation of difluoromethyl alcohols (Prakash et al., 2005).

properties

IUPAC Name

1-(benzenesulfonyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLGSNMIIPIRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352849
Record name Phenylsulfonylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)propan-2-one

CAS RN

5000-44-2
Record name Phenylsulfonylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium benzenesulfinate (50 g, 304.6 mmol) was dissolved in water (200 ml). A dioxane solution (200 ml) of chloroacetone (29.6 g, 319.9 mmol) was added and the solution was stirred and heated to 50° C. for 22 hours then cooled to approximately 25° C. The solution was extracted with methylene chloride (2X, 250 ml), the methylene chloride layers were combined and washed with saturated aqueous sodium bicarbonate solution (1X, 250 ml) and water (1X, 250 ml) then the aqueous wash solutions were combined and extracted with methylene chloride (2X, 100 ml). All of the methylene chloride layers were combined and washed with saturated aqueous sodium chloride solution (1X, 150 ml), dried over sodium sulfate, filtered and concentrated in vacuo to a solid. The solid was dissolved in diethyl ether (800 ml) with gentle heating and then the solution was stirred and allowed to cool to room temperature. The solution was slowly cooled to 0° C. with stirring, causing the product to crystallize. The resulting crystals were collected by filtration, washed with cold diethyl ether, and dried in vacuo at 35° C. for 4 hours to yield 36.43 g of (phenylsulfonyl)acetone. The filtrate was concentrated to approximately one-eighth of its volume in vacuo and was gradually cooled below room temperature to induce crystallization, then stirred overnight at room temperature. The resulting crystals were collected by filtration, washed with cold diethyl ether, and dried in vacuo at 35° C. for 8 hours to yield an additional 14 g of the (phenylsulfonyl)acetone: n.m.r. (90 MHz, CDCl3): δ 2.39 (s, 3), 4.17 (s, 2), 7.55-7.95 (m, 5); m.p. 56°-58° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
S Iriuchijima, N Kojima - Agricultural and Biological Chemistry, 1978 - academic.oup.com
Phenylthioacetone (1), (±)-phenylsulfmylacetone (5) and phenylsulfonylacetone (3) were reduced by fermenting bakers’ yeast to produce the corresponding alcohols of (S)-configuration…
Number of citations: 50 academic.oup.com
WE Stanclift - 1963 - ir.library.oregonstate.edu
cornplete upon the addition of a sufficient arnount of base. An atternpt was rnade to prepare al: 1 rnolecular cornplex between the sulfone and diethylarnine, but no cornplex of a specific …
Number of citations: 0 ir.library.oregonstate.edu
LA Samarina, LM Sharkova, VA Zagorevskii - Chemistry of Heterocyclic …, 1979 - Springer
The initial formation of O-aryl ethers (Va) and (Vb) of the oximes of ketone fl) from (IIa) or (IIb) and (I) is exemplified by compound (Vb)(yield 68~; the components were heated for 1 h in …
Number of citations: 1 link.springer.com
X Zhang, W Dai, W Wu, S Cao - Organic letters, 2015 - ACS Publications
… developed via coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds such as 1,3-dicarbonyl compounds, acetoacetonitrile, and phenylsulfonylacetone …
Number of citations: 89 pubs.acs.org
J Strating, J Heeres… - Recueil des Travaux …, 1966 - Wiley Online Library
Three β‐diazosulfones are obtained by alkaline fission of N‐(2‐arylsulfonylethyl)‐N‐nitrosourethanes. Alternative approaches, ie oxidation of phenylsulfonylacetone hydrazone and …
Number of citations: 6 onlinelibrary.wiley.com
AD Patten - 1986 - search.proquest.com
… Selective removal of the activating group on the site of alkylation gave products which represent a net addition of the dianion of phenylsulfonylacetone or methyl acetoacetate to the (pi)-…
Number of citations: 2 search.proquest.com
JS Grossert, PK Dubey, GH Gill… - Canadian journal of …, 1984 - cdnsciencepub.com
… Chlorination of 10 with sulfuryl chloride has been reported previously (14) as yielding a-chloro-a-phenylsulfonylacetone (16). We have been unable to obtain 16 in a pure form; the best …
Number of citations: 41 cdnsciencepub.com
EA Fehnel, M Carmack - Journal of the American Chemical …, 1949 - ACS Publications
(3) Fehnel andCarmack, This Journal, 71, 84 (1949). ited spectroscopic data previously available for several simplearomatic sulf ones, 4 no characteristic absorption bands attributable …
Number of citations: 59 pubs.acs.org
MY Chang, NC Hsueh - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
Herein, metal triflates–catalyzed one‐pot domino cyclocondensation of 1,3‐bis‐sulfonylacetones and 3‐arylacroleins via (3 + 3) or (3 + 2 + 1) annulation has been proposed to construct …
Number of citations: 2 onlinelibrary.wiley.com
L Fan, AM Adams, JG Polisar… - The Journal of organic …, 2008 - ACS Publications
… To a stirred solution under N 2 of freshly dried phenylsulfonylacetone 7b (67 mg, 0.34 mmol) in CH 2 Cl 2 (0.02 mL, 19 M) was added isobutyric acid (37 μL, 0.37 mmol) followed by …
Number of citations: 31 pubs.acs.org

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